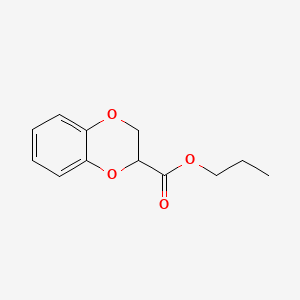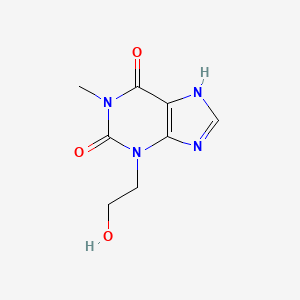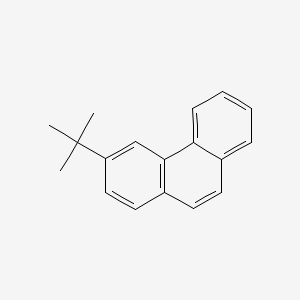
6-Methylheptan-3-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methylheptan-3-yl acetate is an organic compound with the molecular formula C10H20O2. It is an ester formed from 6-methylheptan-3-ol and acetic acid. This compound is known for its pleasant fruity odor, making it a valuable ingredient in the fragrance and flavor industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 6-Methylheptan-3-yl acetate can be synthesized through the esterification of 6-methylheptan-3-ol with acetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .
Industrial Production Methods: In industrial settings, this compound is produced by hydrogenation of ethyl-isoamylketone to yield 6-methylheptan-3-ol, which is then esterified with acetic acid. This method ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 6-Methylheptan-3-yl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, the ester bond can be cleaved to yield 6-methylheptan-3-ol and acetic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester back to the alcohol and acetic acid.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed:
Hydrolysis: 6-Methylheptan-3-ol and acetic acid.
Oxidation: Carboxylic acids and other oxidation products.
Reduction: 6-Methylheptan-3-ol and acetic acid
Aplicaciones Científicas De Investigación
6-Methylheptan-3-yl acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Widely used in the fragrance and flavor industries due to its pleasant odor. .
Mecanismo De Acción
The mechanism of action of 6-methylheptan-3-yl acetate involves its interaction with olfactory receptors, leading to the perception of its fruity odor. In biological systems, it may interact with various enzymes and receptors, influencing metabolic pathways and physiological responses. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
6-Methylheptan-3-ol: The alcohol precursor of 6-methylheptan-3-yl acetate.
Ethyl acetate: A commonly used ester with a similar fruity odor.
Isoamyl acetate: Another ester known for its banana-like odor.
Comparison: this compound is unique due to its specific molecular structure, which imparts a distinct fruity odor.
Propiedades
Número CAS |
32764-34-4 |
|---|---|
Fórmula molecular |
C10H20O2 |
Peso molecular |
172.26 g/mol |
Nombre IUPAC |
6-methylheptan-3-yl acetate |
InChI |
InChI=1S/C10H20O2/c1-5-10(12-9(4)11)7-6-8(2)3/h8,10H,5-7H2,1-4H3 |
Clave InChI |
JMJYVXYZYYDGSN-UHFFFAOYSA-N |
SMILES canónico |
CCC(CCC(C)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



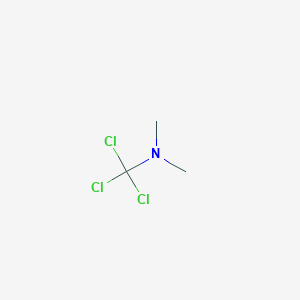
![Benz[a]anthracene, 4,7-dimethyl-](/img/structure/B14692741.png)

![4-{4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}butanehydrazide](/img/structure/B14692752.png)
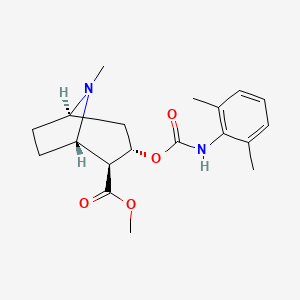
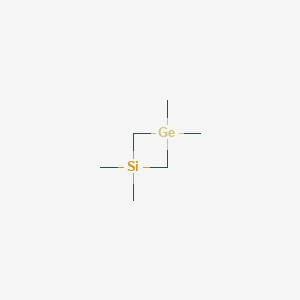
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14692766.png)
![[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14692767.png)
